molecular formula C26H32N2O6 B558490 Boc-D-Lys(Fmoc)-OH CAS No. 115186-31-7

Boc-D-Lys(Fmoc)-OH

カタログ番号 B558490
CAS番号: 115186-31-7
分子量: 468,53 g/mole
InChIキー: JYEVQYFWINBXJU-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-Lys(Fmoc)-OH is a derivative of D-lysine utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . It has a molar mass of 468.55 g/mol . The Fmoc protecting group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .


Synthesis Analysis

Boc-D-Lys(Fmoc)-OH is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is normally removed before the peptide is cleaved from the resin .


Molecular Structure Analysis

The Hill formula for Boc-D-Lys(Fmoc)-OH is C₂₆H₃₂N₂O₆ . It has a molecular weight of 468.54 g/mol .


Chemical Reactions Analysis

The Fmoc protecting group on the side chain of Boc-D-Lys(Fmoc)-OH is stable in acidic conditions but can be removed with bases such as piperidine or morpholine . This property is utilized in Boc-SPPS, where the Fmoc group is normally removed before the peptide is cleaved from the resin .


Physical And Chemical Properties Analysis

Boc-D-Lys(Fmoc)-OH appears as a white to slight yellow to beige powder . It has a melting point of 128 - 131 °C . It is clearly soluble in 1 mmole in 2 ml DMF .

科学的研究の応用

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the area of protecting group strategies in synthesis.

Summary of the Application

“Boc-D-Lys(Fmoc)-OH” is used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. This process is crucial in peptide synthesis where the N-Boc group is used as a protecting group for amines.

Methods of Application or Experimental Procedures

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes

This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .

Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo (L-Lys-L-Lys)

Summary of the Application

“Boc-D-Lys(Fmoc)-OH” is used in the synthesis of Fmoc and Boc mono-substituted cyclo (L-Lys-L-Lys), which serve as organogelators that can form stable thermo-reversible organogels in various solvents .

Methods of Application or Experimental Procedures

Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively .

Results or Outcomes

The resulting mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators that could form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%–4% (mass fraction) .

Safety And Hazards

Boc-D-Lys(Fmoc)-OH should be stored at +15°C to +25°C . It is classified as highly hazardous to water . Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

将来の方向性

Boc-D-Lys(Fmoc)-OH continues to be a standard lysine derivative for incorporating D-lysine residues into peptides . Its use in Boc-SPPS and the stability of the Fmoc protecting group in acidic conditions make it a valuable tool in peptide synthesis .

特性

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554381
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Fmoc)-OH

CAS RN

115186-31-7
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Lys(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Lys(Fmoc)-OH
Reactant of Route 3
Reactant of Route 3
Boc-D-Lys(Fmoc)-OH
Reactant of Route 4
Reactant of Route 4
Boc-D-Lys(Fmoc)-OH
Reactant of Route 5
Reactant of Route 5
Boc-D-Lys(Fmoc)-OH
Reactant of Route 6
Reactant of Route 6
Boc-D-Lys(Fmoc)-OH

Citations

For This Compound
14
Citations
D Kanki, S Nakamukai, Y Ogura… - Journal of Natural …, 2021 - ACS Publications
A previously unreported heterodetic cyclic peptide, homophymamide A (1), was isolated from a Homophymia sp. marine sponge. The structure of homophymamide A was determined to …
Number of citations: 8 pubs.acs.org
C Bérubé, LD Guay, T Fraser, V Lapointe… - Organic & …, 2023 - pubs.rsc.org
Herein, we report the first solid-phase total synthesis of the natural cyclic peptide anabaenopeptin F and the use of metallaphotoredox catalysis to overcome the key challenges …
Number of citations: 3 pubs.rsc.org
E Witkowska, MŁ Nowakowski… - Journal of Peptide …, 2007 - Wiley Online Library
Six cyclic peptides related to dermorphin(1–7) have been synthesized. The synthesis of linear peptides containing diamino acid residues in positions 2 and 4 was carried out on a 4‐…
Number of citations: 11 onlinelibrary.wiley.com
AM Felix, EP HEIMER, CTSO WANG… - … journal of peptide …, 1988 - Wiley Online Library
A novel cyclic GRF analog, cyclo(Asp 8 ‐Lys 12 )‐[Asp 8 ,Ala 15 ]‐GRF(1‐29)‐NH 2 , ie cyclo 8.12 [Asp 8 ,Ala 15 ]‐GRF(1‐29)‐NH 2 , was synthesized by the solid phase procedure and …
Number of citations: 246 onlinelibrary.wiley.com
DB Sherman, AF Spatola, WS Wire, TF Burks… - Biochemical and …, 1989 - Elsevier
Analogs of H-Tyr-cyclo(N ε -D-Lys-Gly-Phe-Leu) have been prepared which contain thioamides at the 3–4 position (monothio), 3–4 and 5-2 positions (dithio), and 2–3, 3–4, and 5-2 …
Number of citations: 47 www.sciencedirect.com
SJ Hocart, MV Nekola, DH Coy - Journal of medicinal chemistry, 1988 - ACS Publications
The effect of the CH2NH and CH2NAc peptide bond isosteres on the antagonistic and histamine releasing activities of the LH-RH antagonist [N-Ac-D-Nal1, D-Phe2’3, D-Arg6, Phe7, D-…
Number of citations: 35 pubs.acs.org
JM Fura, MM Pires - Peptide Science, 2015 - Wiley Online Library
During the past few decades there has been a rapid emergence of multidrug resistant bacteria afflicting human patients. At the same time, reduced output from pharmaceutical industry …
Number of citations: 16 onlinelibrary.wiley.com
S Huber, NJ Braun, LC Schmacke… - Journal of Medicinal …, 2022 - ACS Publications
Zika virus (ZIKV) is a human pathogenic arbovirus. So far, neither a specific treatment nor a vaccination against ZIKV infections has been approved. Starting from our previously …
Number of citations: 8 pubs.acs.org
JE Burden - 1998 - search.proquest.com
The discovery in 1975 of the endogenous opioid peptides Leu-and Met-enkephalin stimulated the search for alternative opioid analgesics based upon peptide structures which may …
Number of citations: 1 search.proquest.com
T Arai, D Sasaki, T Araya, T Sato, Y Sohma… - …, 2014 - Wiley Online Library
Inhibition of amyloid‐β (Aβ) aggregation could be a target of drug development for the treatment of currently incurable Alzheimer's disease. We previously reported that a head‐to‐tail …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。